molecular formula C12H9BrClNO B1517091 4-(2-Bromophenoxy)-3-chloroaniline CAS No. 945006-23-5

4-(2-Bromophenoxy)-3-chloroaniline

Cat. No.: B1517091
CAS No.: 945006-23-5
M. Wt: 298.56 g/mol
InChI Key: KGUWRWNTYKRTSG-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)-3-chloroaniline is an organic compound characterized by a bromophenoxy group attached to a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenoxy)-3-chloroaniline typically involves the reaction of 2-bromophenol with 3-chloroaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-bromophenol is reacted with 3-chloroaniline in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Catalysts and optimized reaction conditions are employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromophenoxy)-3-chloroaniline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the bromo or chloro positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents like DMF are employed.

Major Products Formed:

  • Oxidation: Formation of 4-(2-bromophenoxy)-3-chlorobenzoic acid.

  • Reduction: Production of this compound derivatives with reduced functional groups.

  • Substitution: Substitution products such as 4-(2-bromophenoxy)-3-chlorophenol.

Scientific Research Applications

4-(2-Bromophenoxy)-3-chloroaniline has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and interactions with biomolecules.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-(2-Bromophenoxy)-3-chloroaniline is similar to other halogenated phenol derivatives, such as 2-(4-bromophenoxy)ethanol and 3-chloroaniline. its unique combination of bromo and chloro substituents on the phenyl ring distinguishes it from these compounds. The presence of both halogens can influence its reactivity and biological activity, making it a valuable compound for specific applications.

Comparison with Similar Compounds

  • 2-(4-Bromophenoxy)ethanol

  • 3-Chloroaniline

  • 4-Bromobenzonitrile

  • 3-Chloro-1-propanol

This comprehensive overview provides a detailed understanding of 4-(2-Bromophenoxy)-3-chloroaniline, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2-bromophenoxy)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUWRWNTYKRTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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